molecular formula C6H7BrN2O2 B11883693 2-Bromo-4,5-dimethoxypyrimidine

2-Bromo-4,5-dimethoxypyrimidine

Cat. No.: B11883693
M. Wt: 219.04 g/mol
InChI Key: UCPRGECDNCOFED-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxypyrimidine typically involves the bromination of 4,5-dimethoxypyrimidine. One common method includes the use of bromine in a nonpolar solvent such as carbon tetrachloride. The reaction proceeds via electrophilic bromination, where bromine reacts with the aromatic ring to introduce a bromine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4,5-dimethoxypyrimidine .

Scientific Research Applications

2-Bromo-4,5-dimethoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxypyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dimethoxypyrimidine
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid
  • 4-Bromopyrimidine

Uniqueness

2-Bromo-4,5-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or material synthesis .

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-bromo-4,5-dimethoxypyrimidine

InChI

InChI=1S/C6H7BrN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3

InChI Key

UCPRGECDNCOFED-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1OC)Br

Origin of Product

United States

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